![molecular formula C7H13NO B2969460 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine CAS No. 2219376-38-0](/img/structure/B2969460.png)

1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

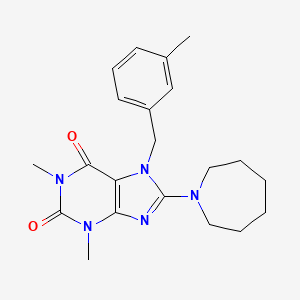

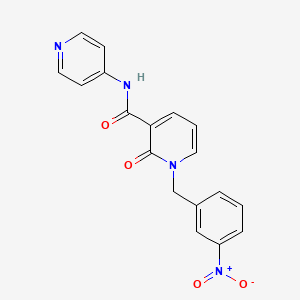

“1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine” is a chemical compound with the CAS Number: 2219376-38-0 . It has a molecular weight of 127.19 and its IUPAC name is 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine . It is in liquid form .

Molecular Structure Analysis

The InChI code for “1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine” is 1S/C7H13NO/c1-5(8)7-2-6(3-7)4-9-7/h5-6H,2-4,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 127.19 .Scientific Research Applications

1. Saturated Bioisosteres of Ortho-Substituted Phenyl Ring The compound 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine is a saturated bioisostere of the ortho-substituted phenyl ring . This means it can be used as a replacement for the phenyl ring in bioactive compounds, leading to novel structures with improved physicochemical properties .

Improvement of Water Solubility

The replacement of the phenyl ring in certain agrochemicals with 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine has been shown to dramatically improve their water solubility . This could potentially lead to more effective distribution and absorption of these agrochemicals in their intended environments .

Reduction of Lipophilicity

In addition to improving water solubility, the use of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine also reduces the lipophilicity of the compounds it is incorporated into . This can be beneficial in increasing the bioavailability of these compounds .

Retention of Bioactivity

Despite the changes in physicochemical properties, the bioactivity of the compounds is retained when the phenyl ring is replaced with 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine . This is crucial as it ensures that the efficacy of the compounds is not compromised .

Use in Medicinal Chemistry

The compounds obtained from 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine have been easily converted into the corresponding building blocks for use in medicinal chemistry . This opens up a wide range of possibilities for the development of new drugs .

Incorporation into Drugs and Agrochemicals

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine has been incorporated into the structure of five drugs and three agrochemicals, and validated biologically as bioisosteres of ortho- and meta-benzenes . This demonstrates its versatility and potential for widespread use in various fields .

Mimicking Ortho-Disubstituted Phenyl Rings

Ortho-disubstituted phenyl rings are found in more than three hundred drugs and agrochemicals . The ability of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine to mimic these rings opens up the possibility of creating novel structures with similar bioactivity but improved physicochemical properties .

8. Use in ‘Escape from Flatland’ Concept The concept ‘escape from flatland’ has become popular in medicinal chemistry, where F(sp3)-rich structures are preferred in drug discovery projects . The use of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine aligns with this concept, providing a way to obtain novel structures with an improved physicochemical profile .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H312, H314, H332, and H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The development of 2-oxabicyclo[2.1.1]hexanes, including “1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine”, opens up new possibilities in medicinal chemistry and agrochemistry . These compounds have been shown to improve the water solubility and reduce the lipophilicity of bioactive compounds, while retaining their bioactivity . This suggests that they could be used to create new drugs and agrochemicals with improved properties .

properties

IUPAC Name |

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(8)7-2-6(3-7)4-9-7/h5-6H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXDKXKQPXYPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethan-1-amine | |

CAS RN |

2219376-38-0 |

Source

|

| Record name | 1-{2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)

![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)

![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)

![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)